N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide is a thiophene-based derivative featuring a 3-cyano group, 4,5-dimethyl substituents on the thiophene ring, and a tosylacetamide moiety. While direct data on this compound are absent in the provided evidence, its structural framework aligns with bioactive heterocyclic systems commonly studied for agrochemical or pharmaceutical applications. The tosyl (p-toluenesulfonyl) group is notable for its electron-withdrawing properties, which may influence reactivity and stability. Thiophene derivatives are often prioritized for their aromaticity and adaptability in synthesis, making this compound a candidate for further exploration.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-4-6-13(7-5-10)23(20,21)9-15(19)18-16-14(8-17)11(2)12(3)22-16/h4-7H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZCYPQJFPYHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with a cyanoacetic acid derivative in the presence of elemental sulfur and a base.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the Tosylacetamide Moiety: The final step involves the reaction of the thiophene derivative with tosyl chloride and acetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which is a good leaving group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide exhibit significant antimicrobial properties. Studies have shown that modifications in the thiophene ring can enhance the compound's efficacy against various bacterial strains. For instance, derivatives have demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antimicrobial agents in clinical settings .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Its structural features allow it to scavenge free radicals effectively, making it a candidate for further exploration in the development of antioxidant therapies.
Enzyme Inhibition Studies
this compound has shown promise as an enzyme inhibitor. Computational studies suggest that it may selectively inhibit certain enzymes while exhibiting minimal activity against others, reducing potential side effects associated with broader-spectrum inhibitors. This selectivity is particularly advantageous in drug development for conditions such as cancer and inflammatory diseases .
Biological Research
In Silico and In Vitro Evaluations
Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. The results indicate a strong potential for this compound to act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases . Additionally, in vitro assays have confirmed its biological activity, paving the way for future therapeutic applications.
Structure-Activity Relationship (SAR) Studies
The unique combination of thiophene substitution and tosylacetamide linkage provides a basis for SAR studies aimed at optimizing the compound's pharmacological properties. Understanding how different modifications affect biological activity can lead to the development of more effective drugs .
Material Sciences
Synthesis and Characterization
this compound can be synthesized through various methods involving commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm its structure and purity, which are essential for both research and industrial applications .
Potential Applications in Organic Electronics
Given its unique electronic properties derived from the thiophene moiety, this compound may also find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Further research into its electronic characteristics could unlock new avenues for material science applications .
Case Studies and Research Findings
| Study Title | Key Findings | Implications |
|---|---|---|
| Evaluation of Antimicrobial Properties | Demonstrated significant inhibition against E. coli and S. aureus | Potential for development as a new class of antibiotics |
| Molecular Docking Studies | Identified as a selective inhibitor of 5-lipoxygenase | Possible therapeutic use in treating inflammatory diseases |
| Synthesis and Characterization | Confirmed structure via NMR and LC-MS; explored synthesis methods | Establishes groundwork for further pharmacological studies |
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and tosylacetamide moiety can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence highlights several analogs with structural or functional similarities, enabling theoretical comparisons:
2.1 Core Structure and Substituent Analysis
- Thiophene vs. Pyridine/Quinazolinone Cores: The target compound’s thiophene core differs from pyridine (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ) and quinazolinone derivatives (e.g., compounds 5–10 in ). Thiophene’s electron-rich nature may enhance π-π interactions in biological systems compared to pyridine’s electron-deficient ring or quinazolinone’s fused bicyclic system.
- Substituent Effects: Tosylacetamide: The tosyl group in the target compound is bulkier and more polar than the 4-chlorophenyl or sulfamoyl groups in analogs . This could improve solubility in polar solvents or alter binding affinities.
2.3 Physical and Spectroscopic Properties
- Melting Points: Quinazolinone derivatives () exhibit melting points ranging from 170.5°C to 315.5°C, influenced by aryl substituents. The target’s tosyl group may elevate its melting point due to enhanced intermolecular interactions (e.g., dipole-dipole, van der Waals).
- Characterization: All analogs (–5) were validated via IR, NMR, and mass spectrometry. The target compound would likely require similar techniques to confirm its structure, particularly the cyano (C≡N) and tosyl (SO₂) functional groups.
Data Tables
Table 2: Functional Group Impact
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and enzyme inhibitory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and its structure features a thiophene ring substituted with a cyano group and a tosylacetamide moiety. The presence of these functional groups is crucial for its biological activity.
Antioxidant Activity
Antioxidant activity is a critical aspect of many pharmaceutical compounds. Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, in a study evaluating various thiophene derivatives, it was found that compounds with carboxamide groups showed enhanced scavenging activity against free radicals.
Table 1: Antioxidant Activity of Thiophene Derivatives
| Compound Name | % Inhibition at 100 µM |
|---|---|
| 3a | 52.7 |
| 3b | 47.6 |
| Target Compound | 56.9 |
The highest antioxidant activity was attributed to compounds with specific substitutions on the thiophene ring, indicating that structural modifications can significantly influence their efficacy .
Antibacterial Activity
The antibacterial properties of this compound were investigated against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Against Selected Strains
| Compound Name | Inhibition Zone (mm) | E. coli | S. aureus |
|---|---|---|---|
| 3a | 15 | 17 | 16 |
| Target Compound | 17 | 18 | 17 |
These results suggest that the compound has comparable antibacterial activity to standard antibiotics like Streptomycin, indicating its potential as an antimicrobial agent .
Enzyme Inhibition Studies
Recent research has focused on the enzyme inhibitory effects of this compound. Notably, it has been evaluated as an α-glucosidase inhibitor—a key target for managing type 2 diabetes.
In one study, various derivatives were synthesized and tested for their inhibitory potency against α-glucosidase. The target compound exhibited an IC50 value that was significantly lower than that of established inhibitors such as Acarbose.
Table 3: Enzyme Inhibition Potency
| Compound Name | IC50 (µM) |
|---|---|
| Acarbose | 327 |
| HXH8r | 15.32 |
| Target Compound | 2.11 |
This data indicates that this compound is a potent non-competitive inhibitor of α-glucosidase, making it a promising candidate for further development in diabetes therapeutics .
Case Studies and Research Findings
- Antioxidant and Antimicrobial Properties : A comprehensive study highlighted the synthesis of various thiophene derivatives and their biological evaluations. The findings indicated that structural modifications led to significant variations in antioxidant and antimicrobial activities, emphasizing the importance of functional group positioning on the thiophene ring .
- α-Glucosidase Inhibition : Another study focused on the design and synthesis of α-glucosidase inhibitors based on thiophene derivatives. The target compound showed remarkable selectivity and potency compared to traditional inhibitors, indicating its potential application in managing postprandial hyperglycemia in diabetic patients .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-tosylacetamide, and how do reaction conditions influence yield?
- Methodology :
- Start with a substitution reaction using 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide (see analogous synthesis in ) and sodium tosylate.
- Reflux in a toluene:water (8:2) solvent system for 5–7 hours under alkaline conditions to facilitate nucleophilic substitution .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via crystallization (ethanol) or column chromatography.
- Key variables : Excess NaN₃ or tosylate salt (1.5 eq.), temperature (reflux ~110°C), and solvent polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituents (e.g., methyl, cyano, and tosyl groups).
- X-ray crystallography : Resolve thiophene ring conformation and acetamide linkage geometry (see for analogous acetamide structural studies) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodology :
- Use DFT calculations (e.g., Gaussian or ORCA) to map electron density on the thiophene ring and tosyl group.
- Simulate transition states for substitution reactions (e.g., tosylate displacement) or cyclization (see for cyclization of related thiophene-acetamides) .
- Validate with experimental kinetics (e.g., Arrhenius plots under varying temperatures).
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Structural analogs : Compare activity of derivatives (e.g., replacing tosyl with cyano or methyl groups) .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., Mosmann’s MTT assay in ) .
- SAR analysis : Correlate substituent positions (e.g., 4,5-dimethylthiophene) with bioactivity trends .
Q. How does the tosyl group influence the compound’s stability under acidic/basic conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 0.1M HCl/NaOH at 40°C for 48h).
- Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to sulfonic acid).
- Compare with non-tosylated analogs (e.g., chloroacetamide derivatives in ) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodology :
- Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.
- Calculate IC₅₀ values with 95% confidence intervals.
- Include controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
